异黄酮苷

描述

科学研究应用

作用机制

生化分析

Biochemical Properties

Isosinensetin interacts with various biomolecules, including enzymes and proteins. It has been found to inhibit P-glycoprotein (P-gp), a protein that plays a crucial role in drug metabolism and resistance .

Cellular Effects

Isosinensetin has been shown to have significant effects on various types of cells. For instance, it has been found to alleviate the injury of human bronchial epithelial cells induced by fine particular matter . It increases cell viability and decreases the levels of pro-inflammatory factors in cell culture supernatant .

Molecular Mechanism

Isosinensetin exerts its effects at the molecular level through various mechanisms. It has been found to inhibit the ROS-Nrf2/NF-кB signaling pathway, which plays a crucial role in cellular responses to oxidative stress .

Temporal Effects in Laboratory Settings

The effects of Isosinensetin have been observed over time in laboratory settings. It has been found to increase cell viability and decrease pro-inflammatory factors in cell culture supernatant .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Isosinensetin in animal models are limited, related compounds such as sinensetin have been studied. For instance, sinensetin demonstrated potent inhibition on the formation of intersegmental vessels and dorsal longitudinal anastomotic vessels in transgenic zebrafish embryos .

Metabolic Pathways

It has been found to inhibit P-glycoprotein (P-gp), which plays a crucial role in drug metabolism .

Transport and Distribution

It has been found to inhibit P-glycoprotein (P-gp), which plays a crucial role in drug transport .

Subcellular Localization

It has been found to inhibit P-glycoprotein (P-gp), which is typically localized in the plasma membrane and plays a crucial role in drug transport .

准备方法

异黄连素可以通过乙醇辅助超临界二氧化碳萃取等方法从天然来源中提取 . 该方法涉及在特定温度和压力下使用超临界二氧化碳与乙醇的组合从植物材料中提取化合物。 该提取的最佳条件通常在 40-80°C 和 10-30 MPa 左右 .

化学反应分析

异黄连素会发生各种化学反应,包括氧化和还原。它可以在特定条件下与过氧化氢和硼氢化钠等试剂反应形成不同的产物。 例如,异黄连素的氧化会导致醌的形成,而还原会产生氢醌 .

相似化合物的比较

异黄连素与其他多甲氧基黄酮如黄连素和迷迭香酸类似。这些化合物具有相似的结构特征和生物活性。 异黄连素在其对 PTP1B 的特异性抑制作用及其激活 hTAS2R50 的能力方面是独特的 .

类似化合物:

- 黄连素

- 迷迭香酸

异黄连素因其独特的分子相互作用和治疗潜力而脱颖而出,使其成为进一步研究和开发的宝贵化合物。

属性

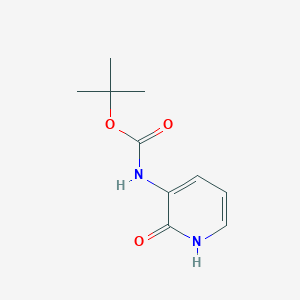

IUPAC Name |

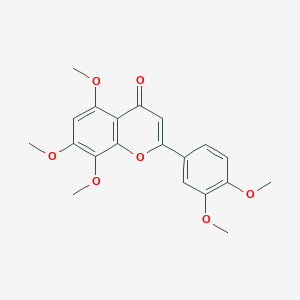

2-(3,4-dimethoxyphenyl)-5,7,8-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O7/c1-22-13-7-6-11(8-15(13)23-2)14-9-12(21)18-16(24-3)10-17(25-4)19(26-5)20(18)27-14/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCWETIUOAGWIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348199 | |

| Record name | Isosinensetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isosinensetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17290-70-9 | |

| Record name | Isosinensetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17290-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isosinensetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017290709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isosinensetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOSINENSETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63Z99S38LE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isosinensetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

206 - 207 °C | |

| Record name | Isosinensetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does isosinensetin interact with biological targets to exert its effects?

A1: Research indicates that isosinensetin can activate the human bitter taste receptor subtype hTAS2R50. [] This activation subsequently triggers the Gβγ-mediated signaling pathway, leading to increased Glucagon-like peptide 1 (GLP-1) secretion in NCI-H716 cells. [] Furthermore, isosinensetin increases intracellular Ca2+ levels, a process inhibited by IP3R and PLC inhibitors, suggesting its influence on the physiological state of enteroendocrine L cells through a PLC-dependent mechanism. [] Isosinensetin also appears to upregulate proglucagon mRNA and stimulate GLP-1 secretion, effects suppressed by silencing Gα-gust and hTAS2R50. []

Q2: What are the potential therapeutic implications of isosinensetin's interaction with hTAS2R50 and GLP-1 secretion?

A2: The ability of isosinensetin to stimulate GLP-1 secretion through hTAS2R50 activation suggests its potential as a therapeutic agent for diabetes mellitus. GLP-1 plays a crucial role in glucose homeostasis, and its enhancement could benefit individuals with impaired glucose regulation. []

Q3: What is the molecular formula and weight of isosinensetin?

A3: Isosinensetin has the molecular formula C18H16O7 and a molecular weight of 344.32 g/mol.

Q4: Is there spectroscopic data available to confirm the structure of isosinensetin?

A5: Yes, studies utilizing Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) have confirmed the structure of isosinensetin isolated from various sources, including Folium Citri Reticulatae and Citrus aurantium L. subspecies amara L. [, ] These techniques provide detailed information about the compound's structure, confirming its identity.

Q5: What analytical techniques are commonly employed to characterize and quantify isosinensetin in various matrices?

A5: Several techniques are used to analyze isosinensetin, including:

- High-Performance Liquid Chromatography (HPLC): Often coupled with ultraviolet diode array detection (HPLC-UV/DAD) or mass spectrometry (HPLC-MS), HPLC allows for the separation and quantification of isosinensetin in complex mixtures like citrus juices and plant extracts. [, , ]

- Ultra-High-Performance Liquid Chromatography (UHPLC): Coupled with mass spectrometry (UHPLC-MS/MS) offers enhanced sensitivity and resolution for analyzing isosinensetin in biological samples like rat plasma. [, ]

- Liquid Chromatography-Mass Spectrometry (LC-MS): In combination with techniques like time-of-flight (TOF) mass spectrometry (LCMS-IT-TOF), it enables the identification and structural characterization of isosinensetin in essential oils and plant extracts. [, ]

Q6: What is known about the solubility of isosinensetin, and how does it relate to its bioavailability and potential applications?

A7: Research exploring supercritical carbon dioxide extraction from Orthosiphon stamineus leaves highlights the solubility of isosinensetin in ethanol-assisted supercritical carbon dioxide. [] This finding suggests that utilizing such extraction techniques could improve the bioavailability and extraction efficiency of isosinensetin from natural sources, potentially enhancing its therapeutic applications.

Q7: What evidence supports the potential efficacy of isosinensetin in preclinical models?

A7: Studies have demonstrated the in vitro and in vivo efficacy of isosinensetin in several contexts:

- Anti-inflammatory and gastroprotective effects: The dichloromethane fraction of Murcott mandarin leaves, containing isosinensetin, showed significant anti-inflammatory activity by inhibiting COX and 5-LOX enzymes in vitro and protecting against alcohol-induced gastric ulcers in rats. [] These findings suggest its potential in managing inflammatory conditions and gastric ulcers.

- Amelioration of spleen deficiency: Research on aged Guang Chenpi (dried Citrus reticulata ‘Chachi’ pericarp) revealed that isosinensetin, alongside other flavonoids, correlated with improved fatigue, depression behaviors, D-xylose and gastrin secretion, and upregulated occludin expression in spleen deficiency mice models. [] This finding suggests potential applications in addressing spleen deficiency-related conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde](/img/structure/B177483.png)

![Tert-butyl N-[(3R)-1-oxopentan-3-yl]carbamate](/img/structure/B177487.png)

![4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B177489.png)

![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde](/img/structure/B177504.png)

![Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B177505.png)